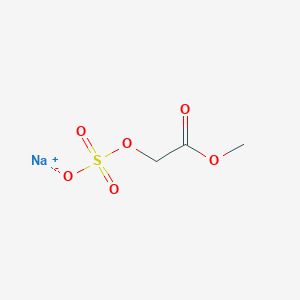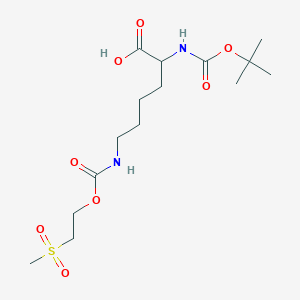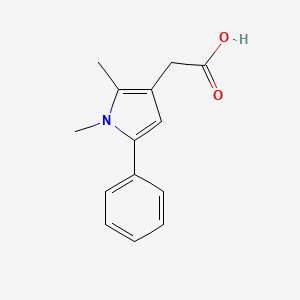
1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- is a heterocyclic organic compound that features a pyrrole ring substituted with acetic acid, two methyl groups, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the desired pyrrole derivative in moderate yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, potentially incorporating continuous flow techniques and advanced catalytic systems.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are facilitated by the electron-rich nature of the pyrrole ring, allowing for reactions with halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparación Con Compuestos Similares
- 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- is unique due to the presence of the acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The additional functional groups in this compound allow for a wider range of chemical modifications and applications in various fields .
Propiedades
Número CAS |
42780-41-6 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-(1,2-dimethyl-5-phenylpyrrol-3-yl)acetic acid |
InChI |
InChI=1S/C14H15NO2/c1-10-12(9-14(16)17)8-13(15(10)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,17) |
Clave InChI |
YWPRKCLPTAUMNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C)C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


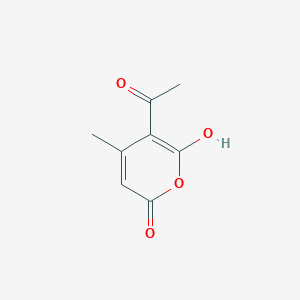



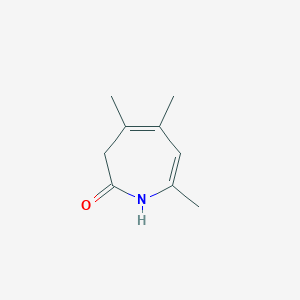
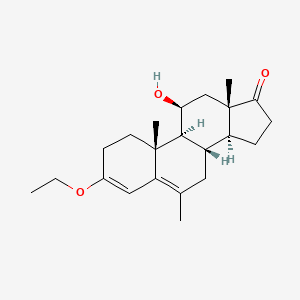
![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13825184.png)
![2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
